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Compound of Interest

Compound Name: BAY-9835

Cat. No.: B12368751 Get Quote

In the landscape of targeted therapeutics, researchers and drug development professionals

constantly seek novel compounds with high potency and selectivity. This guide provides a

comparative analysis of BAY-9835, a novel ADAMTS7/ADAMTS12 inhibitor, and a class of

research compounds targeting MTH1 (NUDT1), an enzyme involved in preventing DNA

damage. While these two sets of compounds act on distinct molecular targets and pathways,

this guide will objectively present the available preclinical data for each, allowing for an

informed assessment of their individual characteristics and potential therapeutic applications.

BAY-9835: A Dual Inhibitor of ADAMTS7 and
ADAMTS12
BAY-9835 is a potent and orally bioavailable dual inhibitor of A Disintegrin and

Metalloproteinase with Thrombospondin motifs 7 (ADAMTS7) and 12 (ADAMTS12).[1][2][3]

ADAMTS7 has been identified as a potential therapeutic target in coronary artery disease due

to its role in atherogenesis and restenosis following vessel injury.[4][5][6]

Quantitative Data Summary
The following table summarizes the in vitro potency and pharmacokinetic properties of BAY-
9835.
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Parameter Value Species Reference

IC50 (ADAMTS7) 6 nM Human [2][3][7]

8 nM Mouse [2]

27 nM Rat [2]

IC50 (ADAMTS12) 30 nM Human [2][3]

Oral Bioavailability (F) 74% (for analogue 1) Rat [8]

Blood Clearance (Clb)
0.7 L/kg/h (for

analogue 1)
Rat [8]

Selectivity Profile of BAY-9835
BAY-9835 demonstrates high selectivity against a panel of other metalloproteases.

Off-Target IC50 (µM) Reference

hADAM8 2.25 [3]

hADAMTS4 6.726 [3][9]

hADAMTS5 9.924 [9]

hADAM10 32.802 [9]

hADAM17 5.772 [9]

hMMP12 5.376 [9]

hMMP15 78.474 [9]

hMMP2, hMMP14, CAPN1,

CASP3, CTSB, CTSS, MALT1
> 10 [9]

In-house kinase panel (12

targets)
> 20 [3][9]
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Biochemical Enzymatic Assay for IC50 Determination: The inhibitory potency of BAY-9835 was

determined using a biochemical enzymatic assay. While the specific details of the assay setup

for BAY-9835 are not fully available in the provided search results, a general protocol for such

an assay involves:

Enzyme and Substrate Preparation: Recombinant human ADAMTS7 and ADAMTS12

enzymes and a specific fluorogenic substrate are prepared in an appropriate assay buffer.

Compound Dilution: BAY-9835 is serially diluted to a range of concentrations.

Reaction Initiation: The enzyme, substrate, and inhibitor are incubated together. The

enzymatic reaction leads to the cleavage of the substrate, resulting in a fluorescent signal.

Signal Detection: The fluorescence is measured over time using a plate reader.

Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC50

value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is

determined by fitting the data to a dose-response curve.

In Vivo Pharmacokinetic Studies: Pharmacokinetic parameters were determined in rats. A

typical protocol involves:

Compound Administration: A defined dose of the compound (e.g., 1 mg/kg) is administered

intravenously (i.v.) and orally (p.o.) to separate groups of animals.

Blood Sampling: Blood samples are collected at various time points after administration.

Plasma Analysis: The concentration of the compound in the plasma is quantified using a

validated analytical method, such as LC-MS/MS.

Parameter Calculation: Pharmacokinetic parameters, including clearance (Cl), volume of

distribution (Vss), terminal half-life (t1/2), and oral bioavailability (F), are calculated from the

plasma concentration-time profiles.

Signaling Pathway and Mechanism of Action
ADAMTS7 is a metalloprotease that cleaves various extracellular matrix proteins. Its inhibition

by BAY-9835 is proposed to reduce the degradation of these proteins, thereby potentially
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mitigating processes like atherosclerotic plaque formation.
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Caption: Mechanism of action of BAY-9835 in inhibiting ADAMTS7-mediated degradation of

extracellular matrix proteins.

MTH1 Inhibitors: Targeting Oxidative DNA Damage
in Cancer
MTH1 (MutT homolog 1), also known as NUDT1, is an enzyme that sanitizes the oxidized

dNTP pool, preventing the incorporation of damaged nucleotides into DNA.[10] Cancer cells,

often characterized by high levels of reactive oxygen species (ROS), are thought to be

particularly dependent on MTH1 for survival.[11] Several MTH1 inhibitors have been developed

with the aim of selectively killing cancer cells by inducing DNA damage.[12]

Head-to-Head Comparison of MTH1 Inhibitors
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Compound
Reported
Effect on
Cancer Cells

Mechanism of
Action

Controversy/K
ey Findings

Reference

TH1579

(Karonudib)

Induces mitotic

arrest, DNA

damage, and

selective killing

of cancer cells.

Dual inhibitor of

MTH1 and

tubulin

polymerization.

[10]

Currently in

clinical trials.

Described as a

"best-in-class"

MTH1 inhibitor

that effectively

introduces

oxidized

nucleotides into

DNA.[12]

[10][12]

TH588 & TH287

Reported to

cause DNA

damage, reduce

clonogenic

survival, and

decrease cell

viability.

MTH1 inhibition.

The cytotoxic

effects of these

early inhibitors

have been

suggested to be

due to off-target

effects, as other

potent and

selective MTH1

inhibitors did not

replicate these

phenotypes.[13]

[14]

[13]
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IACS-4759

Did not

consistently

enhance

cytotoxicity in

tumor cells

compared to

single-agent

treatment in

combination

studies.

MTH1 inhibitor.

Used in studies

to investigate the

combined effect

of MTH1 and

OGG1 inhibition.

[15]

[15]

SU0383

Showed

decreased cell

viability at higher

concentrations.

Dual

MTH1/OGG1

inhibitor.

Its cytotoxic

effects were not

replicated by the

combination of

individual MTH1

and OGG1

inhibitors.[15]

[15]

Other Potent and

Selective

Inhibitors

Failed to kill

cancer cells or

induce the

expected DNA

damage

phenotype.

MTH1 inhibition.

These findings

have led to a

controversy

regarding the

validity of MTH1

as a cancer

target,

suggesting that

MTH1 inhibition

alone may be

insufficient for

cancer cell

death.[12][13]

[14]

[12][13][14]

Experimental Protocols
Cell Viability Assays: To assess the effect of MTH1 inhibitors on cancer cell survival,

researchers typically use assays such as:
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Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density.

Compound Treatment: Cells are treated with a range of concentrations of the MTH1 inhibitor

or a vehicle control (e.g., DMSO).

Incubation: The plates are incubated for a defined period (e.g., 24, 48, 72 hours).

Viability Measurement: Cell viability is measured using reagents like resazurin or CellTiter-

Glo, which quantify metabolic activity or ATP content, respectively.

Data Analysis: The results are normalized to the vehicle-treated control to determine the

percentage of viable cells.

Immunofluorescence for DNA Damage Markers: To visualize DNA damage,

immunofluorescence staining for markers like γH2AX (a marker for DNA double-strand breaks)

is performed:

Cell Culture and Treatment: Cells are grown on coverslips and treated with the MTH1

inhibitor.

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with

a detergent like Triton X-100.

Antibody Staining: Cells are incubated with a primary antibody against the DNA damage

marker (e.g., anti-γH2AX) followed by a fluorescently labeled secondary antibody.

Microscopy: The coverslips are mounted on slides, and the cells are imaged using a

fluorescence microscope. The number and intensity of fluorescent foci are quantified to

assess the level of DNA damage.

MTH1 Signaling and Inhibition Pathway
The inhibition of MTH1 in cancer cells with high oxidative stress is intended to lead to the

incorporation of oxidized nucleotides into DNA, causing replication stress, DNA damage, and

ultimately, cell death.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. BAY-9835: Discovery of the First Orally Bioavailable ADAMTS7 Inhibitor - PMC
[pmc.ncbi.nlm.nih.gov]

2. medchemexpress.com [medchemexpress.com]

3. eubopen.org [eubopen.org]

4. BAY-9835: Discovery of the First Orally Bioavailable ADAMTS7 Inhibitor - PubMed
[pubmed.ncbi.nlm.nih.gov]

5. BAY-9835: Discovery of the First Orally Bioavailable ADAMTS7 Inhibitor. | Broad Institute
[broadinstitute.org]

6. BAY-9835: Discovery of the First Orally Bioavailable ADAMTS7 Inhibitor | Semantic
Scholar [semanticscholar.org]

7. BAY-9835|CAS 2644738-11-2|DC Chemicals [dcchemicals.com]

8. pubs.acs.org [pubs.acs.org]

9. Probe BAY-9835 | Chemical Probes Portal [chemicalprobes.org]

10. Mitotic MTH1 Inhibitors in Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

11. Frontiers | Targeting the nucleic acid oxidative damage repair enzyme MTH1: a
promising therapeutic option [frontiersin.org]

12. Validation and development of MTH1 inhibitors for treatment of cancer - PubMed
[pubmed.ncbi.nlm.nih.gov]

13. Discovery of Potent and Selective MTH1 Inhibitors for Oncology: Enabling Rapid Target
(In)Validation - PMC [pmc.ncbi.nlm.nih.gov]

14. pubs.acs.org [pubs.acs.org]

15. OGG1 co-inhibition antagonizes the tumor-inhibitory effects of targeting MTH1 - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Head-to-Head Comparison: BAY-9835 and MTH1
Inhibitors in Preclinical Research]. BenchChem, [2025]. [Online PDF]. Available at:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b12368751?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC10895658/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10895658/
https://www.medchemexpress.com/bay-9835.html
https://www.eubopen.org/sites/www.eubopen.org/files/chemical-probes/EUbOPEN_ProbeSheet_BAY_9835_v1.pdf
https://pubmed.ncbi.nlm.nih.gov/38348661/
https://pubmed.ncbi.nlm.nih.gov/38348661/
https://www.broadinstitute.org/publications/broad1346921
https://www.broadinstitute.org/publications/broad1346921
https://www.semanticscholar.org/paper/BAY-9835%3A-Discovery-of-the-First-Orally-ADAMTS7-Meibom-Wasnaire/39b3ffef7a19eb1e2786274a5da46bda135b401c
https://www.semanticscholar.org/paper/BAY-9835%3A-Discovery-of-the-First-Orally-ADAMTS7-Meibom-Wasnaire/39b3ffef7a19eb1e2786274a5da46bda135b401c
https://www.dcchemicals.com/product_show-bay-9835.html
https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c02036
https://www.chemicalprobes.org/bay-9835
https://pubmed.ncbi.nlm.nih.gov/37978139/
https://www.frontiersin.org/journals/cell-and-developmental-biology/articles/10.3389/fcell.2024.1334417/full
https://www.frontiersin.org/journals/cell-and-developmental-biology/articles/10.3389/fcell.2024.1334417/full
https://pubmed.ncbi.nlm.nih.gov/27827301/
https://pubmed.ncbi.nlm.nih.gov/27827301/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7074220/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7074220/
https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b01760
https://pmc.ncbi.nlm.nih.gov/articles/PMC7810763/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7810763/
https://www.benchchem.com/product/b12368751#head-to-head-comparison-of-bay-9835-with-other-research-compounds
https://www.benchchem.com/product/b12368751#head-to-head-comparison-of-bay-9835-with-other-research-compounds
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12368751?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b12368751#head-to-head-comparison-of-bay-9835-
with-other-research-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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